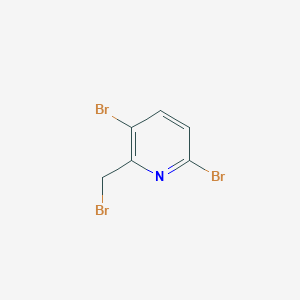Pyridine, 3,6-dibromo-2-(bromomethyl)-
CAS No.:
Cat. No.: VC15875800
Molecular Formula: C6H4Br3N
Molecular Weight: 329.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H4Br3N |
|---|---|
| Molecular Weight | 329.81 g/mol |
| IUPAC Name | 3,6-dibromo-2-(bromomethyl)pyridine |
| Standard InChI | InChI=1S/C6H4Br3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 |
| Standard InChI Key | DFCZRLQMEMTBKM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1Br)CBr)Br |
Introduction
Structural Characteristics and Molecular Geometry
The molecular formula of 3,6-dibromo-2-(bromomethyl)pyridine is CHBrN, with a molecular weight of 329.82 g/mol. The pyridine ring adopts a planar configuration, with bromine atoms at positions 3 and 6 and a bromomethyl group at position 2. The bromomethyl substituent introduces steric and electronic effects that influence reactivity.
Crystallographic Insights
While no crystallographic data exists for 3,6-dibromo-2-(bromomethyl)pyridine, the isostructural compound 2,6-bis(bromomethyl)pyridine (CHBrN) exhibits a crystal structure where bromomethyl groups are oriented perpendicular to the pyridine plane . This geometry minimizes steric clashes and facilitates π-π stacking interactions between aromatic rings, with centroid-centroid distances of 3.778 Å . Similar stacking behavior is anticipated in 3,6-dibromo-2-(bromomethyl)pyridine, though the asymmetric substitution pattern may alter packing efficiency.
Spectroscopic Properties
-
H NMR: The bromomethyl group (-CHBr) typically resonates as a singlet near δ 4.5–5.0 ppm due to deshielding by the electronegative bromine atom. Aromatic protons adjacent to bromine substituents (positions 4 and 5) appear downfield at δ 8.0–8.5 ppm, while the proton at position 2 is absent due to substitution .
-
C NMR: The carbon bearing the bromomethyl group resonates near δ 35–40 ppm, while aromatic carbons adjacent to bromine atoms appear at δ 120–130 ppm .
Synthesis and Reaction Pathways
Bromination of 3,6-Dibromo-2-methylpyridine
The target compound can be synthesized via radical bromination of 3,6-dibromo-2-methylpyridine (CAS: 39919-65-8), a commercially available precursor .
Procedure:
-
Substrate Preparation: Dissolve 3,6-dibromo-2-methylpyridine (10.0 g, 39.8 mmol) in a mixed solvent of dichloromethane and water (2:1 v/v).
-
Bromination: Add liquid bromine (6.37 g, 39.8 mmol) dropwise at 10–20°C, followed by heating to 50°C for 10–12 hours .
-
Workup: Neutralize with aqueous sodium bicarbonate, extract with dichloromethane, and concentrate to yield a mixture of 3,6-dibromo-2-(bromomethyl)pyridine and 3,6-dibromo-2-(dibromomethyl)pyridine .
Key Parameters:
-
Molar ratio of substrate to bromine: 1:1 (excess bromine favors di-brominated products).
-
Reaction temperature: 50°C optimizes selectivity for mono-bromination .
Purification and Isolation
The crude product is purified via recrystallization from ethanol/water (9:1 v/v), yielding 3,6-dibromo-2-(bromomethyl)pyridine as a white crystalline solid with a melting point of 85–90°C .
Physicochemical Properties
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atoms and bromomethyl group serve as handles for Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:
-
Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at positions 3 and 6 .
-
Amination of the bromomethyl group yields pyridine-based ligands for transition-metal complexes .
Macrocycle Synthesis
The bromomethyl group facilitates cyclization reactions to form N-containing macrocycles, which are valuable in supramolecular chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume